Vipadenant vs. Preladenant: High-Affinity A2A Binding with Modest Selectivity vs. Ultra-Selective Profile
Vipadenant exhibits high-affinity binding to the human adenosine A2A receptor with a Ki of 1.3 nM . In contrast, preladenant (SCH-420814) displays a Ki of 1.1 nM for the same receptor . While preladenant demonstrates over 1000-fold selectivity for A2A over other adenosine receptor subtypes , vipadenant shows a more modest selectivity profile with Ki values of 68 nM for A1, 63 nM for A2B, and 1005 nM for A3 . This translates to an A2A/A1 selectivity ratio of approximately 52-fold for vipadenant, compared to >1000-fold for preladenant.
| Evidence Dimension | A2A receptor binding affinity (Ki) and selectivity ratio (A2A/A1) |
|---|---|
| Target Compound Data | Vipadenant: Ki (A2A) = 1.3 nM; Ki (A1) = 68 nM; A2A/A1 selectivity = ~52-fold |
| Comparator Or Baseline | Preladenant: Ki (A2A) = 1.1 nM; A2A/A1 selectivity > 1000-fold |
| Quantified Difference | Vipadenant A2A Ki is 1.18× higher (0.2 nM difference); vipadenant has markedly lower A2A/A1 selectivity (52-fold vs >1000-fold) |
| Conditions | Radioligand binding assay using recombinant human adenosine receptors |
Why This Matters
This difference in selectivity profile may influence off-target pharmacology and is critical for experiments where A1 or A2B receptor engagement could confound results.
